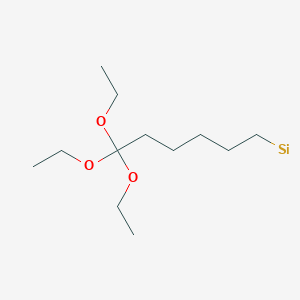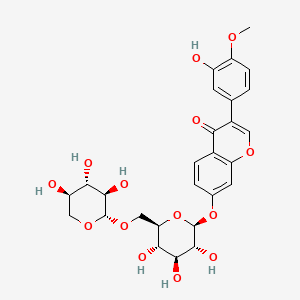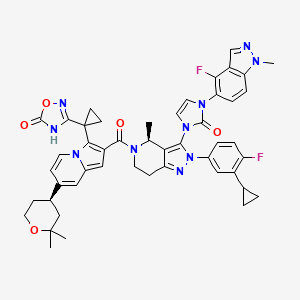
CID 137286098
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Hexyltriethoxysilane is an organic compound with the molecular formula C12H28O3Si. It is a clear to almost colorless liquid with a mild odor. This compound is part of the organosilicon family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-Hexyltriethoxysilane can be synthesized through the hydrosilylation reaction, where hexene reacts with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of n-Hexyltriethoxysilane involves similar hydrosilylation processes but on a larger scale. The reaction is carried out in reactors equipped with temperature and pressure control systems. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
n-Hexyltriethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, n-Hexyltriethoxysilane hydrolyzes to form silanols and ethanol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Aplicaciones Científicas De Investigación
n-Hexyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and materials.
Biology: Employed in the modification of surfaces to enhance biocompatibility and reduce biofouling.
Medicine: Utilized in drug delivery systems and the development of medical devices with improved surface properties.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form durable and flexible siloxane networks
Mecanismo De Acción
The mechanism of action of n-Hexyltriethoxysilane primarily involves its hydrolysis and condensation reactions. Upon hydrolysis, the compound forms silanol groups, which can further condense to create siloxane bonds. These reactions enable the formation of stable and flexible networks, making it useful in various applications. The molecular targets and pathways involved include the interaction of silanol groups with other functional groups on surfaces, leading to enhanced adhesion and compatibility.
Comparación Con Compuestos Similares
Similar Compounds
- n-Octyltriethoxysilane
- n-Decyltriethoxysilane
- Phenyltriethoxysilane
- Vinyltriethoxysilane
Uniqueness
n-Hexyltriethoxysilane is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring moderate hydrophobicity and the ability to form stable siloxane networks .
Propiedades
Fórmula molecular |
C12H25O3Si |
|---|---|
Peso molecular |
245.41 g/mol |
InChI |
InChI=1S/C12H25O3Si/c1-4-13-12(14-5-2,15-6-3)10-8-7-9-11-16/h4-11H2,1-3H3 |
Clave InChI |
FMPZVDMSSOCWQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCCC[Si])(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365855.png)

![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)
![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)


![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)
![(2R)-2-hydroxy-4-[(1S)-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]butanoic acid](/img/structure/B12365900.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)




